Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate
Overview
Description
Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a chlorine atom at the 6th position, a methylamino group at the 4th position, and a carboxylate ester at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-3-pyridinecarboxylic acid.
Amidation: The 6-chloro-3-pyridinecarboxylic acid is then reacted with methylamine to form 6-chloro-4-(methylamino)pyridine-3-carboxylic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity starting materials and catalysts can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 6-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of 6-chloro-4-(methylamino)pyridine-3-carboxylic acid.
Scientific Research Applications
Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(methylamino)pyridine-3-carboxylic acid: Similar structure but lacks the ester group.
6-Chloro-4-(dimethylamino)pyridine-3-carboxylate: Contains a dimethylamino group instead of a methylamino group.
6-Chloro-4-(methylamino)pyrimidine-3-carboxylate: Pyrimidine ring instead of a pyridine ring.
Uniqueness
Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-6-3-7(9)11-4-5(6)8(12)13-2/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMCCUAPYAUWBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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